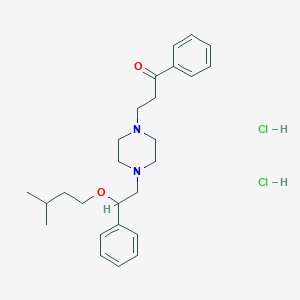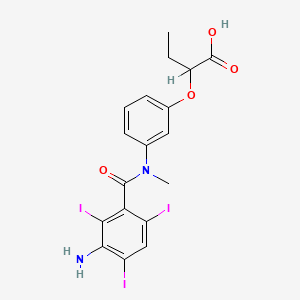![molecular formula C8H6Br2 B14698854 (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 18610-18-9](/img/structure/B14698854.png)
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7R,8S)-7,8-Dibromobicyclo[420]octa-1,3,5-triene is a bicyclic organic compound characterized by the presence of two bromine atoms attached to the 7th and 8th positions of the bicyclo[420]octa-1,3,5-triene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding bicyclo[4.2.0]octa-1,3,5-triene by removing the bromine atoms.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[4.2.0]octa-1,3,5-trienes.
Reduction Reactions: The major product is bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation Reactions: Products include oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in the compound’s reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dibromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but with bromine atoms at different positions.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without bromine atoms.
Other Dibrominated Bicyclic Compounds: Compounds with similar bicyclic structures and bromine substitutions.
Uniqueness
(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
18610-18-9 |
|---|---|
Formule moléculaire |
C8H6Br2 |
Poids moléculaire |
261.94 g/mol |
Nom IUPAC |
(7R,8S)-7,8-dibromobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H6Br2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4,7-8H/t7-,8+ |
Clé InChI |
SFLFWFVCRZBSIC-OCAPTIKFSA-N |
SMILES isomérique |
C1=CC=C2[C@H]([C@H](C2=C1)Br)Br |
SMILES canonique |
C1=CC=C2C(C(C2=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Di-tert-butyl-4-[(propan-2-yl)oxy]phenol](/img/structure/B14698778.png)



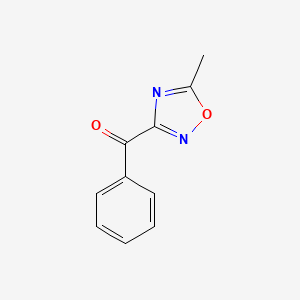

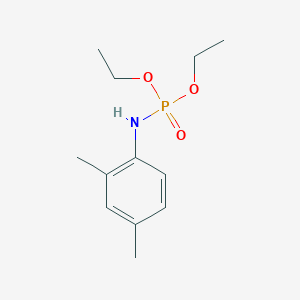
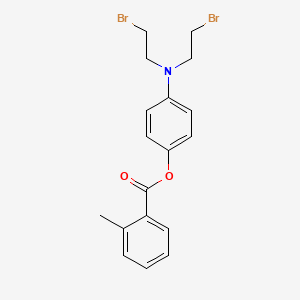
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
